molecular formula C5H11ClN2O B1525158 N-Allyl-2-aminoacetamide hydrochloride CAS No. 1220029-74-2

N-Allyl-2-aminoacetamide hydrochloride

Cat. No.: B1525158
CAS No.: 1220029-74-2
M. Wt: 150.61 g/mol
InChI Key: YWVGBKIILAFGAV-UHFFFAOYSA-N
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Description

N-Allyl-2-aminoacetamide hydrochloride is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of aminoacetamide, where the amino group is substituted with an allyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-2-aminoacetamide hydrochloride typically involves the reaction of aminoacetic acid with allylamine to form N-Allyl-2-aminoacetamide, which is then treated with hydrochloric acid to yield the hydrochloride salt . The reaction conditions generally include:

    Reaction Temperature: Room temperature to 70°C

    Solvent: Often carried out without solvent or in aqueous medium

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-2-aminoacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Allyl-2-aminoacetamide oxides, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

N-Allyl-2-aminoacetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-2-aminoacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Methyl-2-aminoacetamide hydrochloride
  • N-Ethyl-2-aminoacetamide hydrochloride
  • N-Propyl-2-aminoacetamide hydrochloride

Comparison: N-Allyl-2-aminoacetamide hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-amino-N-prop-2-enylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-2-3-7-5(8)4-6;/h2H,1,3-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVGBKIILAFGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-74-2
Record name 2-amino-N-(prop-2-en-1-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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